3-(3-Methylbenzoyl)thiophene
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Overview
Description
3-(3-Methylbenzoyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a 3-methylbenzoyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that the thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
It is known that molecules with the thiophene ring system exhibit many pharmacological properties .
Action Environment
It is known that the photochemical reactivity of some benzoylthiophenes is affected by the position of methyl substitution and upon the solvent .
Preparation Methods
The synthesis of 3-(3-Methylbenzoyl)thiophene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of thiophene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial production methods for thiophene derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate advanced purification techniques such as chromatography and recrystallization to obtain high-purity compounds .
Chemical Reactions Analysis
3-(3-Methylbenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces thiols .
Scientific Research Applications
Comparison with Similar Compounds
3-(3-Methylbenzoyl)thiophene can be compared with other thiophene derivatives such as:
3-Methylthiophene: Lacks the benzoyl group, resulting in different chemical reactivity and biological activity.
3-Benzoylthiophene: Similar structure but without the methyl group, which may affect its physical properties and interactions with biological targets.
2-Methylbenzoylthiophene: The position of the methyl group on the benzoyl ring can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
(3-methylphenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWMVVCIIEREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437491 |
Source
|
Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118993-70-7 |
Source
|
Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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